molecular formula C19H19N3O3S2 B15008859 2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide

2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide

Cat. No.: B15008859
M. Wt: 401.5 g/mol
InChI Key: JFUQKZUBBGFMPN-UHFFFAOYSA-N
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Description

2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide is a complex organic compound that features a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide typically involves the reaction of 6-acetamido-1,3-benzothiazole-2-thiol with 2-phenoxyethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the phenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted benzothiazole or phenoxyethyl derivatives.

Scientific Research Applications

2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets. The benzothiazole ring system can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations that enhance its activity or facilitate its excretion.

Comparison with Similar Compounds

Similar Compounds

  • Benzothiazole-2-acetonitrile
  • N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide
  • 2-(1,3-Benzothiazol-2-yl)-N-(2,3-dimethylphenyl)acetamide

Uniqueness

2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide is unique due to its specific structural features, such as the acetamido group and the phenoxyethyl moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19N3O3S2

Molecular Weight

401.5 g/mol

IUPAC Name

2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide

InChI

InChI=1S/C19H19N3O3S2/c1-13(23)21-14-7-8-16-17(11-14)27-19(22-16)26-12-18(24)20-9-10-25-15-5-3-2-4-6-15/h2-8,11H,9-10,12H2,1H3,(H,20,24)(H,21,23)

InChI Key

JFUQKZUBBGFMPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NCCOC3=CC=CC=C3

Origin of Product

United States

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